molecular formula C23H15F3N2O4 B2994103 3-benzamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide CAS No. 888455-43-4

3-benzamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide

Cat. No.: B2994103
CAS No.: 888455-43-4
M. Wt: 440.378
InChI Key: LZBMZLHUDHPIEE-UHFFFAOYSA-N
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Description

3-Benzamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide is a synthetic benzofuran-2-carboxamide derivative offered for early-stage pharmacological and chemical discovery research. This compound is structurally analogous to a class of meta-diamide insecticides, suggesting a potential research application in studying insecticide resistance and novel modes of action. Specifically, related meta-diamides like Broflanilide are known to be metabolized to desmethyl-broflanilide, which acts as a potent non-competitive antagonist of the resistant-to-dieldrin (RDL) γ-aminobutyric acid (GABA) receptor . Its binding site is distinct from that of other non-competitive antagonists such as fipronil and is believed to be proximal to G336 in the M3 region of the Drosophila RDL GABA receptor, making this chemical series a valuable tool for investigating pest control mechanisms effective against cyclodiene- and fipronil-resistant insects . Furthermore, the benzofuran-2-carboxamide scaffold is associated with significant biological activities in medicinal chemistry research. Structural analogs, particularly those with specific substitutions on the phenylcarboxamide moiety, have demonstrated promising neuroprotective and antioxidant properties in experimental models. Published studies on similar compounds show protection against NMDA-induced excitotoxic neuronal damage in primary cultured rat cortical cells, with efficacy comparable to well-known NMDA antagonists like memantine . Structure-activity relationship (SAR) studies indicate that substitutions such as a methyl group or a hydroxy group on the phenyl ring can be critical for potent anti-excitotoxic and reactive oxygen species (ROS) scavenging activities . This suggests that this compound, with its unique 4-(trifluoromethoxy)phenyl group, could serve as a key compound for exploring new neuroprotective agents or understanding the impact of lipophilic trifluoromethoxy substitutions on bioavailability and target engagement. This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes sole responsibility for all determinations related to product identity, purity, and suitability for their intended research purposes.

Properties

IUPAC Name

3-benzamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F3N2O4/c24-23(25,26)32-16-12-10-15(11-13-16)27-22(30)20-19(17-8-4-5-9-18(17)31-20)28-21(29)14-6-2-1-3-7-14/h1-13H,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZBMZLHUDHPIEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . The trifluoromethoxy group can be introduced using specific trifluoromethoxylation reagents . The final amido linkage is formed through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification processes are scaled up using techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-benzamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized under specific conditions to form quinone derivatives.

    Reduction: The amido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

The compound 3-benzamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide is a complex organic molecule that has garnered attention in various scientific fields due to its unique structural features and potential applications. This article delves into its applications, particularly in medicinal chemistry and material science, supported by comprehensive data and case studies.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, preliminary interaction studies suggest that this compound may target enzymes involved in cancer proliferation, potentially inhibiting tumor growth.

Antimicrobial Properties

The compound's unique structure may also confer antimicrobial activity. Similar benzofuran derivatives have been reported to exhibit effectiveness against various bacterial strains, suggesting that this compound could be explored as a novel antimicrobial agent.

Enzyme Inhibition

Another promising application lies in enzyme inhibition. The compound's ability to interact with specific biological targets can be leveraged to design inhibitors for enzymes implicated in diseases such as diabetes and hypertension. This aspect of its application is currently under investigation, with results indicating potential for therapeutic development.

Material Science Applications

Beyond medicinal uses, this compound has potential applications in material science, particularly in the development of advanced materials with specific optical or electronic properties.

Photonic Materials

The incorporation of the benzofuran moiety allows for the exploration of photonic applications. Compounds with similar structures have been utilized in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their favorable electronic properties.

Polymer Chemistry

In polymer chemistry, the unique functional groups present in this compound can be used to synthesize novel polymers with enhanced performance characteristics. These polymers could find applications in coatings, adhesives, and other industrial materials.

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of structurally related compounds in vitro. The results indicated that compounds featuring the benzofuran structure exhibited significant cytotoxicity against breast cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest being elucidated.

Study 2: Antimicrobial Activity Assessment

Another study focused on assessing the antimicrobial properties of benzofuran derivatives against Gram-positive and Gram-negative bacteria. The findings demonstrated that certain derivatives showed potent activity, suggesting that this compound could be further investigated as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of 3-benzamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The benzofuran ring may interact with aromatic residues in proteins, stabilizing the compound-protein complex .

Comparison with Similar Compounds

Table 1: Comparison of Halogen-Substituted Benzofuran Carboxamides

Compound Name Molecular Formula Molecular Weight Substituents (Position 3) Key Differences vs. Target Compound
3-Benzamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide (Target) C23H15F3N2O4 464.37 (calc.) Benzamido Baseline structure; no halogen on benzamido
3-(2-Chlorobenzamido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide C23H14ClF3N2O4 505.82 2-Chlorobenzamido Chlorine at ortho-position of benzamido
3-(5-Bromo-2-chlorobenzamido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide C23H13BrClF3N2O4 553.71 5-Bromo-2-chlorobenzamido Bromo and chloro on benzamido

Key Observations :

  • Substituent Position : The 2-chloro substitution in the benzamido group () may sterically hinder interactions compared to the unsubstituted benzamido group in the target compound.

Analogs with Varied Core Structures

Table 2: Comparison with Non-Benzofuran Carboxamides

Compound Name Molecular Formula Molecular Weight Core Structure Key Functional Groups
3-Phenoxy-N-[4-(trifluoromethoxy)phenyl]propanamide C16H12F3NO3 323.27 Propanamide Phenoxy and trifluoromethoxy groups
N-(3-Chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide C14H13ClN2O2 292.72 Cyclopropane-furan hybrid Cyclopropane and tetrahydrofuran motifs

Key Observations :

  • Biological Relevance : Cyclopropane-containing analogs () are used as fungicides (e.g., cyprofuram), suggesting that the benzofuran-carboxamide scaffold may also have pesticidal applications .

Analogs with Extended Aromatic Systems

Example:

  • 3-(2-([1,1'-Biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide (CAS 887882-13-5 ):
    • Molecular Formula : C29H21FN2O3
    • Key Features : Incorporates a biphenyl-acetamido group and a 3-fluorophenyl substituent.
    • Comparison : The biphenyl system enhances aromatic interactions, while the fluorine substituent may improve metabolic stability compared to the trifluoromethoxy group in the target compound.

Biological Activity

3-benzamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide is a complex organic compound notable for its potential biological activities. This compound, characterized by its unique structural features, has garnered attention in medicinal chemistry due to its possible interactions with various biological targets. This article will delve into the biological activity of this compound, synthesizing findings from diverse sources.

Structural Overview

The molecular formula of this compound is C16H11F3N2O3C_{16}H_{11}F_3N_2O_3, with a molecular weight of 336.26 g/mol. The compound contains both a benzofuran moiety and a trifluoromethoxyphenyl group, which contribute to its chemical reactivity and biological activity .

Research indicates that compounds similar to this compound may interact with specific enzymes or receptors, potentially modulating their activity. Preliminary studies suggest that this compound could inhibit certain biological pathways, although detailed mechanisms remain to be fully elucidated .

Antioxidant Properties

The compound's structural characteristics suggest it may possess antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases. In vitro studies have indicated that related benzofuran derivatives exhibit significant antioxidant activity .

Enzyme Inhibition

One of the key areas of interest is the inhibition of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are vital in neurotransmission and have been implicated in neurodegenerative diseases like Alzheimer's. The structure-activity relationship (SAR) studies indicate that modifications to the trifluoromethoxy group can enhance inhibitory potency against these enzymes .

Cytotoxicity

Cytotoxic studies have shown that similar benzofuran derivatives can induce apoptosis in cancer cell lines. The presence of the benzofuran ring is believed to play a significant role in this activity, possibly through the generation of reactive oxygen species (ROS) .

Case Studies

Several studies have been conducted to evaluate the biological activity of related compounds:

  • Study on AChE Inhibition : A series of benzofuran derivatives were tested for their ability to inhibit AChE. The most potent compounds displayed IC50 values significantly lower than traditional inhibitors like galantamine, indicating a promising therapeutic potential for treating cognitive disorders .
  • Antioxidant Activity Assessment : In a comparative study, various benzofuran derivatives were evaluated for their antioxidant capacity using DPPH and ABTS assays. The results demonstrated that compounds with trifluoromethoxy substitutions exhibited enhanced radical scavenging abilities .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
3-bromo-4-(trifluoromethoxy)benzamideBromine substitution on aromatic ringEnhanced reactivity; potential anti-cancer properties
1-bromo-3-fluoro-4-(trifluoromethoxy)benzeneFluoro and trifluoromethoxy groupsDiverse reactivity; possible enzyme inhibition
4-(trifluoromethoxy)phenylmagnesium bromideGrignard reagent formUseful for coupling reactions; potential for drug synthesis

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